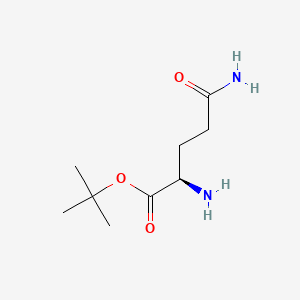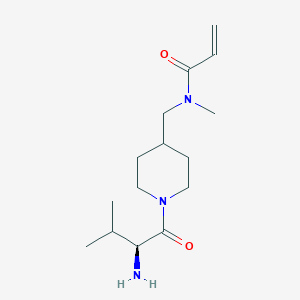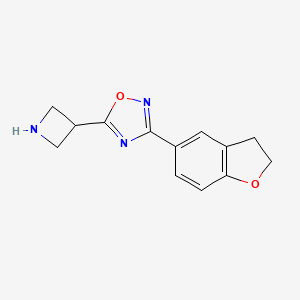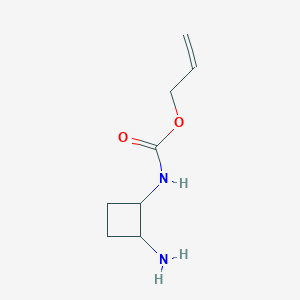
1-Benzyl-1,4-azaphosphinane 4-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-1,4-azaphosphinane 4-oxide is a chemical compound with the molecular formula C11H16NOP and a molecular weight of 209.22 g/mol It is known for its unique structure, which includes a phosphorus atom bonded to a nitrogen atom within a six-membered ring
Preparation Methods
The synthesis of 1-Benzyl-1,4-azaphosphinane 4-oxide typically involves the reaction of benzylamine with a phosphorus-containing reagent under controlled conditions. One common method includes the use of phosphorus trichloride (PCl3) and subsequent oxidation to form the desired oxide . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or toluene. Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Benzyl-1,4-azaphosphinane 4-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxide to its corresponding phosphine.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-1,4-azaphosphinane 4-oxide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-Benzyl-1,4-azaphosphinane 4-oxide involves its interaction with molecular targets such as enzymes or receptors. The phosphorus atom in the compound can form covalent bonds with nucleophilic sites on proteins, altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-Benzyl-1,4-azaphosphinane 4-oxide can be compared with other similar compounds, such as:
1-Benzyl-1,4-azaphosphinane: Lacks the oxide group, resulting in different reactivity and applications.
1-Benzyl-4-ethoxy-1,4-azaphosphinane 4-oxide:
1-Benzyl-1,4-azaphosphinan-4-one: Another derivative with distinct chemical behavior and applications. The uniqueness of this compound lies in its specific structure, which imparts unique reactivity and potential for diverse applications.
Properties
Molecular Formula |
C11H15NOP+ |
|---|---|
Molecular Weight |
208.22 g/mol |
IUPAC Name |
1-benzyl-1,4-azaphosphinan-4-ium 4-oxide |
InChI |
InChI=1S/C11H15NOP/c13-14-8-6-12(7-9-14)10-11-4-2-1-3-5-11/h1-5H,6-10H2/q+1 |
InChI Key |
FKVYQFJORQDMPH-UHFFFAOYSA-N |
Canonical SMILES |
C1C[P+](=O)CCN1CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1H-pyrrolo[2,3-b]pyridin-4-yl)cyclopropan-1-amine](/img/structure/B12997164.png)





![1-(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B12997202.png)






